![molecular formula C21H19N3O5 B4849327 N-[4-(benzyloxy)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4849327.png)
N-[4-(benzyloxy)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea
Übersicht
Beschreibung
N-[4-(benzyloxy)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea, also known as BMN-673, is a poly (ADP-ribose) polymerase (PARP) inhibitor that has gained significant attention in the field of cancer research. The compound is a small molecule that selectively inhibits PARP enzymes, which are involved in DNA repair pathways.
Wirkmechanismus
PARP enzymes play a crucial role in DNA repair pathways, particularly in the repair of single-strand breaks. Inhibiting PARP enzymes with N-[4-(benzyloxy)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea leads to the accumulation of single-strand breaks, which are then converted to double-strand breaks during DNA replication. Cancer cells with mutations in DNA repair genes, such as BRCA1 and BRCA2, are unable to repair these double-strand breaks, leading to cell death.
Biochemical and Physiological Effects
N-[4-(benzyloxy)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea has been shown to selectively inhibit PARP1 and PARP2 enzymes, with minimal effects on other PARP enzymes. The compound has a high affinity for PARP1 and PARP2, resulting in potent inhibition of these enzymes. N-[4-(benzyloxy)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea has also been shown to have good oral bioavailability and pharmacokinetic properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(benzyloxy)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea has several advantages in lab experiments, including its potency, selectivity, and oral bioavailability. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, N-[4-(benzyloxy)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea has some limitations, including its high cost and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research and development of N-[4-(benzyloxy)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea. One area of interest is the combination of PARP inhibitors with other cancer therapies, such as chemotherapy and immunotherapy. Another area of research is the identification of biomarkers that can predict the response to PARP inhibitors. Additionally, the development of more potent and selective PARP inhibitors is an ongoing area of research.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzyloxy)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea has been extensively studied in preclinical and clinical trials for its potential use in cancer treatment. The compound has shown promising results in the treatment of various types of cancers, including breast, ovarian, and pancreatic cancers. PARP inhibitors like N-[4-(benzyloxy)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea are particularly effective in cancers with mutations in BRCA1 and BRCA2 genes, which are involved in DNA repair pathways.
Eigenschaften
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-3-(4-phenylmethoxyphenyl)urea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-28-20-13-17(24(26)27)9-12-19(20)23-21(25)22-16-7-10-18(11-8-16)29-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3,(H2,22,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFFUILZWWNQRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.